molecular formula C21H20N2O2 B11510391 Indazol-4-one, 3-(4-hydroxyphenyl)-5,6-dimethyl-2-phenyl-2,5,6,7-tetrahydro-

Indazol-4-one, 3-(4-hydroxyphenyl)-5,6-dimethyl-2-phenyl-2,5,6,7-tetrahydro-

Cat. No.: B11510391
M. Wt: 332.4 g/mol
InChI Key: YXCWRLCZWVCEDO-UHFFFAOYSA-N
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Description

3-(4-HYDROXYPHENYL)-5,6-DIMETHYL-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxyl group, dimethyl groups, and a tetrahydroindazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-HYDROXYPHENYL)-5,6-DIMETHYL-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-phenylhydrazine, followed by cyclization and methylation steps. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-HYDROXYPHENYL)-5,6-DIMETHYL-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

3-(4-HYDROXYPHENYL)-5,6-DIMETHYL-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(4-HYDROXYPHENYL)-5,6-DIMETHYL-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE exerts its effects involves interactions with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . In cancer cells, it may interfere with cell signaling pathways, leading to reduced cell viability and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 3-(4-HYDROXYPHENYL)-5,6-DIMETHYL-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE apart is its unique tetrahydroindazole core combined with the hydroxyl and dimethyl groups, which contribute to its distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-5,6-dimethyl-2-phenyl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C21H20N2O2/c1-13-12-18-19(21(25)14(13)2)20(15-8-10-17(24)11-9-15)23(22-18)16-6-4-3-5-7-16/h3-11,13-14,24H,12H2,1-2H3

InChI Key

YXCWRLCZWVCEDO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NN(C(=C2C(=O)C1C)C3=CC=C(C=C3)O)C4=CC=CC=C4

Origin of Product

United States

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